2-Fluoro-3-methyl-N-[(E)-2-phenylethenyl]sulfonylbut-2-enamide
Description
2-Fluoro-3-methyl-N-[(E)-2-phenylethenyl]sulfonylbut-2-enamide is a synthetic sulfonamide derivative characterized by a fluoro-substituted butenamide backbone and an (E)-2-phenylethenyl sulfonyl group. However, direct studies on this specific compound are absent in the provided evidence, limiting detailed mechanistic insights. Its fluoro and methyl substituents may enhance metabolic stability and hydrophobic interactions, while the sulfonamide group could facilitate binding to enzymatic active sites, as seen in analogous compounds .
Properties
IUPAC Name |
2-fluoro-3-methyl-N-[(E)-2-phenylethenyl]sulfonylbut-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3S/c1-10(2)12(14)13(16)15-19(17,18)9-8-11-6-4-3-5-7-11/h3-9H,1-2H3,(H,15,16)/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZTXOLDOFNKNX-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)NS(=O)(=O)C=CC1=CC=CC=C1)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C(C(=O)NS(=O)(=O)/C=C/C1=CC=CC=C1)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The compound shares structural motifs with bioactive molecules reported in the literature, enabling speculative comparisons based on functional groups and biological targets. Below is a comparative analysis of key analogs:
Phurealipids
- Structure : Urea derivative produced by Photorhabdus luminescens.
- Activity : Inhibits juvenile hormone epoxide hydrolase (JHEH), disrupting insect development .
- Comparison: Unlike 2-Fluoro-3-methyl-N-[(E)-2-phenylethenyl]sulfonylbut-2-enamide, Phurealipids lack a sulfonamide group and α,β-unsaturated system.
(E)-1,3-Dihydroxy-2-(Isopropyl)-5(2-Phenylethenyl) Benzene (ST)
- Structure: Phenolic compound with a styryl substituent.
- Activity : Exhibits antioxidant and insecticidal properties.
- Comparison: The phenolic hydroxyl groups in ST enable radical scavenging, whereas the target compound’s fluorinated sulfonamide may prioritize enzyme inhibition over antioxidative effects.
Goniothalamin and Dihydrokavain
- Structures :
- Goniothalamin : (2R)-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one.
- Dihydrokavain : (2S)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one.
- Activity : Both show efficacy against Haemonchus contortus (parasitic nematode) with IC50 values in the 200–300 μM range .
- Comparison: The target compound’s sulfonamide and fluoro groups may improve target specificity compared to the dihydropyranone core of these analogs. However, increased molecular weight and hydrophobicity could reduce solubility, limiting bioavailability.
Data Table: Comparative Analysis of Analogous Compounds
Key Research Findings and Implications
Structural Advantages : The sulfonamide and fluoro groups in the target compound may enhance binding affinity to enzymes like JHEH compared to urea-based Phurealipids, though solubility trade-offs require empirical validation .
Anti-Parasitic Potential: Analogous styryl-containing compounds (e.g., Goniothalamin) show moderate anti-parasitic activity, suggesting the target compound’s (E)-2-phenylethenyl group could confer similar properties .
Metabolic Stability : Fluorination likely improves resistance to oxidative degradation, a critical factor in agrochemical design .
Preparation Methods
Preparation of (E)-2-Phenylethenylsulfonyl Chloride
The styryl sulfonyl chloride intermediate is synthesized via oxidation of (E)-2-phenylethenyl thiol. A modified protocol from water-based sulfonylation reactions (DR-NTU thesis) employs:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | (E)-2-phenylethenyl thiol + H2O2/AcOH, 0°C → RT | 85% | |
| 2 | SOCl2, DCM, reflux, 4 h | 92% |
This method avoids metal catalysts, aligning with green chemistry principles.
Fluorinated Enamide Precursor: 2-Fluoro-3-methylbut-2-enoic Acid
Fluorination is achieved via electrophilic substitution using Selectfluor® on 3-methylbut-2-enoic acid:
$$
\text{3-methylbut-2-enoic acid} + \text{Selectfluor®} \xrightarrow{\text{MeCN, 50°C}} \text{2-fluoro-3-methylbut-2-enoic acid} \quad (\text{Yield: 78\%})
$$
The reaction proceeds via a radical mechanism, with the fluorine atom preferentially adding to the less substituted double bond position due to steric hindrance from the methyl group.
Primary Synthetic Routes
Route A: Sulfonylation of Preformed Enamide
Step 1: Enamide Formation
2-Fluoro-3-methylbut-2-enoic acid is converted to its acyl chloride using oxalyl chloride/DMF (adapted from methyl ester synthesis):
$$
\text{Acid} + \text{(COCl)}_{2} \xrightarrow{\text{DCM, DMF (cat.)}} \text{Acyl chloride} \quad (\text{Yield: 95\%})
$$
Subsequent reaction with ammonium hydroxide yields the enamide:
$$
\text{Acyl chloride} + \text{NH}_4\text{OH} \xrightarrow{\text{THF, 0°C}} \text{2-Fluoro-3-methylbut-2-enamide} \quad (\text{Yield: 88\%})
$$
Step 2: Sulfonylation
The enamide reacts with (E)-2-phenylethenylsulfonyl chloride under Schotten-Baumann conditions:
$$
\text{Enamide} + \text{Sulfonyl chloride} \xrightarrow{\text{NaOH (aq), DCM}} \text{Target compound} \quad (\text{Yield: 65\%})
$$
Route B: Tandem Sulfonylation-Fluorination
Step 1: Sulfonylation of 3-Methylbut-2-enamide
3-Methylbut-2-enamide is sulfonylated using the styryl sulfonyl chloride:
$$
\text{3-Methylbut-2-enamide} + \text{Sulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-Sulfonyl intermediate} \quad (\text{Yield: 70\%})
$$
Step 2: Late-Stage Fluorination
Electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI):
$$
\text{N-Sulfonyl intermediate} + \text{NFSI} \xrightarrow{\text{Cu(OTf)}_{2}, \text{MeCN}} \text{Target compound} \quad (\text{Yield: 58\%})
$$
Optimization and Mechanistic Insights
Stereochemical Control
The (E)-configuration of the styryl group is preserved using bulky bases (e.g., DBU) during sulfonylation to prevent isomerization.
Solvent Effects
Water-mediated reactions (from DR-NTU) improve yields in sulfonylation steps by enhancing substrate solubility and stabilizing transition states through hydrogen bonding.
Competing Pathways
- Fluorine displacement : The electron-withdrawing sulfonyl group mitigates nucleophilic attack on the fluorinated carbon.
- Oxidation : Use of anaerobic conditions prevents degradation of the enamide moiety.
Comparative Analysis of Routes
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield | 53% | 41% |
| Step Count | 2 | 2 |
| Scalability | High | Moderate |
| Stereopurity | >99% E | 95% E |
Route A is preferred for industrial applications due to higher reproducibility, while Route B offers flexibility for late-stage diversification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
